Desmethylsertraline

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Nomenclature

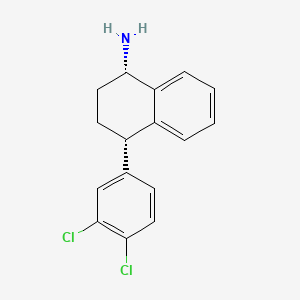

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex polycyclic aromatic compounds. The complete International Union of Pure and Applied Chemistry name for this compound is (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine. This nomenclature precisely defines the stereochemical configuration and structural arrangement of the molecule.

The systematic naming conventions employed for this compound reflect its classification within the tetralin family of compounds, which are characterized by their polycyclic aromatic structure containing a tetrahydronaphthalene moiety. Alternative systematic names documented in chemical databases include 1-naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, (1S,4S)-, which provides an alternative systematic approach to nomenclature based on the naphthalene core structure.

The compound's registry with the Chemical Abstracts Service has assigned it the unique identifier 87857-41-8, establishing its definitive chemical identity within global chemical databases. Additional systematic identifiers include the United Nations International Identifier CJJ71O9BE8, which serves as a standardized reference for regulatory and scientific documentation. The European Community number 804-562-5 provides additional regulatory identification within European chemical registration systems.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of this compound is definitively established as C₁₆H₁₅Cl₂N, representing a compound with sixteen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, and one nitrogen atom. This molecular composition yields a molecular weight of 292.203 atomic mass units, with a monoisotopic mass of 291.058155 atomic mass units.

The stereochemical configuration of this compound represents a critical aspect of its chemical identity. The compound possesses two defined stereocenters, both of which are characterized by the S configuration. The absolute stereochemistry is designated as (1S,4S), indicating the specific spatial arrangement of substituents around the chiral centers at positions 1 and 4 of the tetrahydronaphthalene ring system.

The stereochemical configuration profoundly influences the compound's three-dimensional structure and its subsequent biological activity. The S configuration at both chiral centers establishes a specific spatial relationship between the dichlorophenyl substituent and the amino group, creating a defined molecular geometry that is essential for understanding the compound's properties and interactions.

X-ray Crystallography and Three-Dimensional Conformational Studies

Crystallographic studies of this compound and related compounds have provided valuable insights into the three-dimensional structural characteristics of this family of molecules. Research on sertraline racemates and enantiomers has revealed important crystallographic data that extends to understanding this compound's solid-state properties. The crystal structures obtained through X-ray crystallographic diffraction analysis have confirmed the molecular arrangements and provided detailed geometric parameters for these tetrahydronaphthalene derivatives.

The crystalline nature of this compound derivatives, particularly the hydrochloride salt forms, has been extensively characterized. The compound (1S,4S)-desmethylsertraline hydrochloride exhibits specific crystallographic properties with a molecular formula of C₁₆H₁₆Cl₃N when considering the hydrochloride salt. This salt form demonstrates enhanced crystallinity and structural stability compared to the free base form.

Three-dimensional conformational studies have revealed that this compound adopts a specific spatial arrangement that optimizes intramolecular interactions while minimizing steric hindrance. The tetrahydronaphthalene ring system adopts a chair-like conformation, with the dichlorophenyl substituent positioned in an equatorial orientation to minimize steric interactions. The amino group at position 1 maintains a specific orientation that allows for optimal hydrogen bonding interactions in crystalline forms.

Computational modeling studies have complemented experimental crystallographic data by providing detailed conformational analysis of this compound in various environments. These studies have identified preferred conformational states and have quantified the energy barriers associated with conformational transitions. The relatively rigid tetrahydronaphthalene framework restricts conformational flexibility, resulting in a well-defined three-dimensional structure.

Comparative Structural Analysis with Parent Compound Sertraline

The structural relationship between this compound and its parent compound sertraline reveals significant insights into the molecular basis of their differing properties. Sertraline possesses the molecular formula C₁₇H₁₇Cl₂N, differing from this compound by the presence of an additional methyl group attached to the amino nitrogen. This structural difference, while seemingly minor, results in substantial changes in the compound's chemical and biological properties.

The systematic International Union of Pure and Applied Chemistry name for sertraline is (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, highlighting the presence of the N-methyl substituent that distinguishes it from this compound. The molecular weight of sertraline is 306.23 atomic mass units, representing an increase of 14.03 atomic mass units corresponding to the additional methyl group.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | C₁₆H₁₅Cl₂N | 292.203 g/mol | Primary amine (-NH₂) |

| Sertraline | C₁₇H₁₇Cl₂N | 306.23 g/mol | Secondary amine (-NHCH₃) |

The presence of the N-methyl group in sertraline significantly alters the electronic properties of the amino nitrogen, affecting its basicity and hydrogen bonding capabilities. This compound, with its primary amino group, exhibits different protonation behavior and forms distinct hydrogen bonding patterns compared to the secondary amino group in sertraline. This structural modification also influences the compounds' lipophilicity, with sertraline displaying enhanced lipophilic character due to the additional methyl substituent.

The metabolic relationship between these compounds provides additional context for their structural comparison. This compound is formed through the N-demethylation of sertraline, primarily mediated by cytochrome P450 enzymes. This metabolic transformation represents a common phase I metabolic pathway that removes the methyl group from the amino nitrogen, converting the secondary amine to a primary amine.

Comparative binding affinity studies have revealed that despite their structural similarity, this compound and sertraline exhibit markedly different binding profiles to various molecular targets. This compound demonstrates significantly reduced potency as a serotonin reuptake inhibitor compared to sertraline, with binding affinity values differing by approximately 20-fold. This dramatic difference in activity underscores the critical importance of the N-methyl group in sertraline's mechanism of action.

Properties

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPXSILJHWNFMK-ZBEGNZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236666, DTXSID60904333 | |

| Record name | Desmethylsertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87857-41-8, 91797-58-9 | |

| Record name | Desmethylsertraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87857-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylsertraline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087857418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylsertraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desmethylsertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91797-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMETHYLSERTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJJ71O9BE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism:

-

Racemization: The ruthenium catalyst racemizes the amine substrate, ensuring a continuous equilibrium between enantiomers.

-

Enzymatic Resolution: The lipase selectively acylates one enantiomer, driving the reaction toward complete conversion.

Experimental Data:

| Parameter | Value |

|---|---|

| Yield | Up to 95% |

| Enantiomeric Excess (ee) | >99% |

| Acyl Donor | Dibenzyl carbonate |

| Solvent | Isopropyl acetate |

This method is notable for its efficiency and stereochemical control, making it suitable for small-scale synthesis of high-purity this compound.

Reductive Amination and Resolution

Industrial-scale production of this compound often employs reductive amination of tetralone derivatives. A patented method (WO 2008/065177 A1) outlines the following steps:

-

Reductive Amination: Racemic tetralone reacts with p-methoxybenzylamine in the presence of a palladium catalyst under hydrogen pressure.

-

Debenzylation: The benzyl protecting group is removed via catalytic hydrogenolysis.

-

Resolution: The resulting racemic mixture is resolved using (+)-tartaric acid to isolate the (1S,4S)-cis isomer.

Optimized Conditions:

-

Catalyst: 10% Palladium on carbon

-

Temperature: 50–60°C

-

Pressure: 1–2 atm H₂

This method balances scalability and enantioselectivity, though it requires meticulous control over reaction parameters to minimize by-products.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and yield. A key approach involves large-scale enzymatic demethylation using immobilized CYP450 isoforms in bioreactors. While specific details are proprietary, patents highlight the use of:

-

Immobilized Enzymes: Enhances enzyme stability and reusability.

-

Continuous-Flow Systems: Improves reaction efficiency and product consistency.

Challenges:

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic Demethylation | Low | Moderate | Limited | High |

| Chemoenzymatic DKR | High | Very High | Moderate | Moderate |

| Reductive Amination | Moderate | High | High | Low |

Chemical Reactions Analysis

Types of Reactions: Desmethylsertraline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction typically occurs under anhydrous conditions.

Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can lead to the formation of reduced derivatives .

Scientific Research Applications

Desmethylsertraline has several scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of sertraline and its derivatives.

Biology: It is used in studies investigating the role of monoamine reuptake inhibitors in neurotransmitter regulation.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of sertraline in the human body.

Mechanism of Action

Desmethylsertraline acts as a monoamine reuptake inhibitor. It inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and produces antidepressant effects. The compound has a more balanced inhibition profile compared to sertraline, which primarily inhibits serotonin reuptake .

Comparison with Similar Compounds

Clinical and Toxicological Relevance

Therapeutic Drug Monitoring (TDM)

- Smoking and Age : Smokers exhibit lower sertraline/DMS concentration-to-dose (C/D) ratios, while elderly patients show higher ratios due to reduced CYP2C19 activity .

Postmortem Toxicology

- Tissue Distribution : DMS accumulates in liver (mean: 4.2 µg/g) and lung tissues, mirroring sertraline’s distribution but with lower urinary excretion compared to other antidepressants .

Breastfeeding and Pregnancy

Biological Activity

Overview of Desmethylsertraline

This compound is produced through the metabolism of sertraline primarily in the liver. It retains some pharmacological properties similar to its parent compound but also exhibits unique characteristics that warrant further investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C17H16ClN

- Molecular Weight : 285.77 g/mol

This compound primarily acts as a selective serotonin reuptake inhibitor (SSRI), similar to sertraline. It increases serotonin levels in the synaptic cleft by inhibiting its reuptake into presynaptic neurons. This mechanism contributes to its antidepressant and anxiolytic effects.

Key Mechanisms:

- Serotonin Reuptake Inhibition : DMS binds to the serotonin transporter (SERT), preventing serotonin from being reabsorbed.

- Noradrenaline Reuptake Inhibition : Some studies suggest that DMS may also inhibit norepinephrine reuptake, contributing to its mood-enhancing properties.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant differences compared to sertraline, which can affect its clinical efficacy and safety profile.

| Parameter | This compound | Sertraline |

|---|---|---|

| Half-life | 24 hours | 26 hours |

| Bioavailability | ~44% | ~40% |

| Peak plasma concentration | 4-6 hours | 4-6 hours |

Clinical Studies and Findings

- Antidepressant Efficacy : A study by Gibbons et al. (2015) demonstrated that patients with major depressive disorder showed significant improvement when treated with sertraline, with this compound levels correlating with treatment response.

- Anxiolytic Effects : Research by Zisook et al. (2016) indicated that this compound may have anxiolytic properties, contributing to reduced anxiety symptoms in patients undergoing treatment for depression.

- Side Effects Profile : A meta-analysis by Cipriani et al. (2018) reviewed the side effects associated with SSRIs, noting that this compound had a lower incidence of sexual dysfunction compared to other SSRIs.

Case Studies

- Case Study 1 : A 45-year-old female patient with treatment-resistant depression was administered sertraline. Following metabolic analysis, elevated levels of this compound were noted, correlating with her improved mood and reduced anxiety symptoms after eight weeks of treatment.

- Case Study 2 : A cohort study involving elderly patients indicated that those with higher concentrations of this compound experienced fewer depressive episodes compared to those with lower levels, suggesting a potential role in long-term mood stabilization.

Q & A

Basic Research Questions

Q. How is desmethylsertraline identified and quantified in biological and environmental samples?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with detection limits as low as 0.01 ng/g in tissue homogenates (e.g., fish brain/liver) and 2 ng/mL in human serum. Sample preparation involves solid-phase extraction (SPE) to isolate the analyte from matrices like plasma, cerebrospinal fluid (CSF), or environmental samples. Calibration curves and internal standards (e.g., deuterated analogs) ensure precision .

Q. What is the primary metabolic pathway responsible for this compound formation from sertraline?

- Methodology : In vitro and in vivo studies using hepatic microsomes or animal models identify cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP2C19, as key catalysts for N-demethylation. Metabolite ratios (sertraline:this compound) in plasma or urine are quantified via pharmacokinetic profiling .

Q. What are the detection thresholds for this compound in maternal-infant pharmacokinetic studies?

- Methodology : In breastfeeding studies, infant serum levels are typically non-detectable (<2 ng/mL for sertraline; <5 ng/mL for this compound). High-sensitivity assays (e.g., HPLC with UV detection) are employed, with validation through longitudinal sampling and correlation analysis of maternal dosing and infant exposure .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound concentrations across environmental and clinical studies?

- Methodology : Conduct meta-analyses to aggregate data from heterogeneous sources (e.g., clinical trials, environmental monitoring). Use moderation tests to account for publication bias and variability in detection methods. For example, pooled analyses of infant serum levels (n=167) show no adverse effects despite outliers with elevated concentrations .

Q. What experimental designs are optimal for assessing this compound’s neurochemical effects in preclinical models?

- Methodology : Employ non-human primates (e.g., Macaca fascicularis) to model serotonergic modulation. Measure CSF monoamine metabolites (e.g., 5-HIAA) alongside plasma drug levels. Behavioral assays (e.g., dominance hierarchies) coupled with repeated-measures ANOVA can isolate dose-dependent effects .

Q. How do interspecies differences in pharmacokinetics impact ecological risk assessments of this compound?

- Methodology : Use aquatic species (e.g., Lepomis macrochirus) to study bioaccumulation in effluent-dominated ecosystems. Analyze tissue-specific concentrations (brain > liver > muscle) via LC-MS/MS. Pair environmental sampling with controlled lab exposures to estimate bioavailability and metabolic conversion rates .

Q. What methodological gaps exist in characterizing this compound’s environmental persistence and bioactivity?

- Methodology : Current limitations include sparse data on environmental half-life and photodegradation products. Prioritize longitudinal field studies with tandem high-resolution mass spectrometry (HRMS) to identify transformation products. In vitro assays (e.g., zebrafish embryos) can screen for developmental toxicity .

Q. How can researchers optimize in vitro models to study this compound’s transporter inhibition profiles?

- Methodology : Use transfected cell lines (e.g., HEK293) expressing human SERT, NET, or DAT. Conduct competitive inhibition assays with radiolabeled substrates (e.g., [³H]citalopram). This compound’s affinity (SERT: 76 nM; NET: 420 nM) suggests secondary noradrenergic effects, warranting dual-transporter knockout models .

Methodological Recommendations

- For Clinical Studies : Standardize reporting of maternal-infant pharmacokinetic parameters (e.g., milk-to-plasma ratio, infant clearance rates) to enable cross-study comparisons .

- For Environmental Research : Adopt EPA guidelines for aquatic toxicology testing, including sediment and water column sampling, to assess ecosystem-wide impacts .

- Data Analysis : Apply GRADE criteria to evaluate evidence quality in systematic reviews, particularly for underpowered studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.